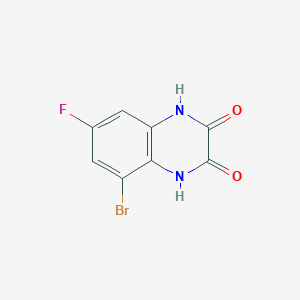

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

Description

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a quinoxaline-derived compound featuring bromine (Br) and fluorine (F) substituents at the 5- and 7-positions of the heterocyclic core. The bromo and fluoro groups likely influence electronic properties, solubility, and binding interactions, distinguishing it from other quinoxaline derivatives .

Properties

IUPAC Name |

5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZQVTQJIMJXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234210 | |

| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153504-80-4 | |

| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153504-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Synthesis

One notable method for synthesizing quinoxaline derivatives is a solvent-free approach that has shown operational simplicity.

Procedure : A mixture of oxalic acid and o-phenylenediamine is ground together until a melt is formed. This method allows for the direct formation of quinoxaline-2,3-dione through solid-state reactions.

Yield : This method typically yields high-purity products with minimal by-products due to the absence of solvents that could introduce impurities.

Reflux Method

Another common method involves refluxing the reactants:

Procedure : The quinoxaline derivative can be synthesized by refluxing a mixture of quinoxaline-2(1H)-one with various reagents such as sulfanilamide in DMF (dimethylformamide) or other solvents. The reaction is typically carried out for several hours to ensure complete conversion.

Yield : This method often results in moderate to high yields depending on the specific conditions used (e.g., temperature, time) and has been optimized in various studies.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields:

Procedure : Utilizing microwave irradiation allows for rapid heating and improved energy efficiency. Typically, a mixture of reactants is placed in a microwave reactor, where it undergoes cyclization to form the desired quinoxaline compound.

Yield : This technique can significantly increase yields and reduce reaction times compared to traditional heating methods.

Flow Chemistry

Flow chemistry represents an innovative approach to synthesizing complex organic molecules:

Procedure : In this method, reactants are continuously fed into a flow reactor where they undergo reaction under controlled conditions. This allows for precise temperature control and faster reaction times.

Yield : Flow chemistry has been shown to produce high yields with excellent reproducibility and scalability for industrial applications.

The following table summarizes the different preparation methods for 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione:

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Solvent-Free Synthesis | High purity, simple procedure | Limited scalability | High |

| Reflux Method | Established technique | Longer reaction times | Moderate to High |

| Microwave-Assisted | Fast reactions, high yields | Equipment cost | High |

| Flow Chemistry | Precise control, scalable | Requires specialized equipment | Very High |

The synthesis of this compound can be effectively achieved through various methods including solvent-free techniques, reflux methods, microwave-assisted synthesis, and flow chemistry. Each method presents unique advantages that can be leveraged depending on the specific requirements of the research or industrial application. Future studies may focus on optimizing these methods further to enhance yields and reduce production costs while maintaining product purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C5 serves as a primary site for nucleophilic displacement, while the fluorine at C7 demonstrates lower reactivity under standard conditions.

Mechanistic Insight : Bromine substitution follows an SNAr mechanism due to electron-withdrawing effects of the dione and fluorine groups, which activate the aromatic ring toward nucleophilic attack .

Oxidation and Reduction

The dione moiety undergoes redox transformations, while halogens remain inert under these conditions.

Structural Impact : Aromatization via oxidation increases conjugation, while reduction generates stereochemical complexity .

Electrophilic Aromatic Substitution

Electron-deficient aromatic ring directs electrophiles to meta/para positions relative to halogens.

Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring but directs incoming electrophiles to specific positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromine atom for C–C bond formation.

Applications : These reactions enable bioconjugation and materials science applications .

Ring Modification and Fusion

The quinoxaline core participates in annulation reactions to form polycyclic systems.

Mechanistic Pathway : Cyclocondensation reactions expand π-conjugation for optoelectronic applications .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Structure-Activity Relationship (SAR) : Electron-withdrawing groups at C5 enhance receptor binding affinity, while hydrophilic substituents improve solubility .

Scientific Research Applications

Treatment of Neurological Disorders

The compound has been identified as a potential therapeutic agent for various neurological conditions. It acts primarily as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex. This action is crucial for:

- Neuroprotection : It has been shown to prevent neuronal loss associated with ischemia and other neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, and Huntington's disease .

- Management of Acute Conditions : The compound is effective in treating conditions related to CNS trauma and hypoglycemia, indicating its potential for acute interventions following brain injuries or strokes .

Anticonvulsant Properties

Research indicates that 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione can be utilized in managing seizures by modulating excitatory neurotransmission. Its antagonistic effects on NMDA receptors help mitigate excessive neuronal firing associated with convulsions .

Receptor Binding Affinity

Studies have demonstrated that the compound shows high affinity for the glycine site on NMDA receptors while exhibiting lower potency at non-NMDA receptors. This selective antagonism allows for therapeutic benefits without significant adverse effects typically seen with broader-spectrum drugs .

In Vivo Studies

In vivo experiments using animal models have illustrated the efficacy of this compound in reducing locomotor activity increases following ischemic events. These studies indicate that pretreatment with the compound significantly protects against behavioral changes induced by cerebral ischemia .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Neuroprotection | Effective against neuronal loss due to ischemia and neurodegenerative diseases |

| Anticonvulsant Activity | Reduces seizure frequency and severity through NMDA receptor antagonism |

| Behavioral Studies | Protects against locomotor activity increases post-cerebral ischemia |

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings

Receptor Binding and Selectivity

- ANQX (6-Azido-7-nitro derivative) : Acts as a photoactivatable AMPA receptor antagonist, forming irreversible covalent bonds with Glu705 in the ligand-binding domain. This property is attributed to the nitro and azido groups, which undergo photochemical reactions .

- Target Compound: The bromo and fluoro substituents may enhance binding affinity through hydrophobic interactions or halogen bonding.

Antiproliferative Activity

- Compound 3a : Demonstrates antiproliferative effects against breast cancer cells, linked to the bromo and hydroxyphenyl substituents. The hydroxyl group may facilitate hydrogen bonding with cellular targets, while bromine enhances lipophilicity .

Structural Nuances

- Core Structure Differences: The indoline-dione analog (7-Bromo-5-fluoroindoline-2,3-dione) shares halogen substituents but has a fused indole ring instead of a quinoxaline.

- Substituent Positioning: The 5-Br and 7-F arrangement in the target compound may create steric or electronic effects distinct from ANQX’s 6-N₃/7-NO₂ configuration, influencing receptor closure dynamics (as seen in ANQX’s S1S2J domain interactions) .

Biological Activity

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoxaline core with bromine and fluorine substituents, which enhance its reactivity and biological properties. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing halogenation and cyclization techniques to achieve the desired structure .

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit various protein kinases by binding to their active sites, disrupting cellular signaling pathways involved in cell proliferation and survival .

- Glycine Receptor Modulation : It has a high affinity for glycine receptors, which are crucial in the central nervous system (CNS). This interaction can influence neurotransmission and has implications in treating neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|

| HCT-116 (Colon) | 1.9 | Doxorubicin: 3.23 |

| MCF-7 (Breast) | 2.3 | Doxorubicin: 3.23 |

| SF-268 (CNS) | Not reported | Doxorubicin: 3.23 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains using disk diffusion methods:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It shows promise in preventing neuronal degeneration associated with conditions such as ischemia and Alzheimer's disease by modulating excitatory neurotransmitter activity .

Case Studies

- Neurodegenerative Diseases : In a study exploring compounds for neuroprotection, this compound was shown to significantly reduce neuronal loss in models of ischemia and hypoglycemia .

- Cancer Treatment : A recent clinical trial evaluated the compound's efficacy in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity .

Q & A

Q. What protocols ensure reproducibility in spectroscopic characterization across labs?

- Methodological Answer : Standardize instrumentation settings (e.g., NMR pulse sequences, MS ionization voltages) and calibrate with certified reference materials. Share raw data (FID files, chromatograms) via open-access platforms. Adhere to APA or ACS guidelines for methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.